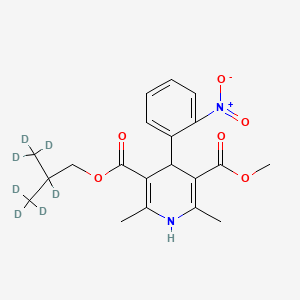

Nisoldipine-d7

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Nisoldipine-d7 is a deuterated form of nisoldipine, a calcium channel blocker of the dihydropyridine class. It is primarily used in the treatment of hypertension and chronic stable angina pectoris. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of nisoldipine due to its stability and distinguishable mass spectrometric profile .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Nisoldipine-d7 involves the incorporation of deuterium atoms into the nisoldipine molecule. This can be achieved through various methods, including:

Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas or deuterated solvents.

Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:

Catalytic Exchange: Using catalysts to facilitate the exchange of hydrogen with deuterium.

Deuterated Solvents: Employing deuterated solvents to enhance the incorporation of deuterium atoms.

Analyse Des Réactions Chimiques

Metabolism and Degradation Pathways

Nisoldipine-d7 undergoes similar metabolic pathways as its unlabeled counterpart:

- Primary pathway : Hydroxylation of the isobutyl ester side chain, mediated by CYP3A4 enzymes .

- Active metabolite : A hydroxylated derivative (~10% activity of the parent compound) is formed, with plasma concentrations matching the parent .

- Kinetic isotope effects : Deuterium substitution may slightly alter metabolic rates due to isotopic differences in bond strength .

| Metabolic Step | Key Enzymes/Pathways |

|---|---|

| Hydroxylation | CYP3A4 |

| Biotransformation | First-pass metabolism |

Pharmacokinetics

Pharmacokinetic parameters for this compound parallel those of Nisoldipine:

- Bioavailability : ~5% due to extensive pre-systemic metabolism .

- Elimination : Primarily via hepatic CYP3A4-mediated pathways, with negligible unchanged drug excretion .

- Half-life : ~7–12 hours .

| Parameter | Value |

|---|---|

| Absolute bioavailability | 5% |

| Terminal half-life | 13.7–14.3 hours |

Analytical Methods

Key techniques for detecting and quantifying this compound include:

- High-performance liquid chromatography (HPLC) : Separation of this compound from impurities (e.g., photodegradation products) .

- Mass spectrometry : Exact mass determination (388.163422 g/mol) for isotope analysis .

- Chromatographic purification : Use of phosphate buffer (pH 4.5) for dissolution testing .

| Method | Details |

|---|---|

| HPLC | Paddle method (75 rpm) |

| Mass spectrometry | Isotopic ratio analysis |

Applications De Recherche Scientifique

Pharmacological Properties

Nisoldipine acts by inhibiting voltage-gated calcium channels in vascular smooth muscle, leading to vasodilation and reduced blood pressure. It exhibits selectivity for vascular smooth muscle over cardiac muscle, minimizing negative inotropic effects while effectively lowering peripheral vascular resistance .

Key Mechanisms of Action:

- Calcium Channel Blockade : Inhibits calcium influx, leading to relaxation of vascular smooth muscle.

- Vasodilation : Primarily affects peripheral arteries, reducing blood pressure without significantly impacting cardiac contractility.

Clinical Applications

- Hypertension Management : Nisoldipine is recommended as a first-line treatment for hypertension due to its efficacy in lowering blood pressure and improving patient outcomes .

- Angina Pectoris : Clinical studies have shown that nisoldipine can improve exercise tolerance and reduce anginal episodes in patients with chronic stable angina .

- Potential Off-Label Uses : Emerging research suggests nisoldipine may have applications in treating ischemic heart conditions and other cardiovascular disorders due to its vasodilatory effects .

Research Findings

Recent studies have explored the potential benefits of nisoldipine-d7 beyond traditional uses:

- Inflammation and Sepsis : A study identified nitrosonisoldipine, a photodegradation product of nisoldipine, as an inhibitor of inflammatory caspases, suggesting a role for nisoldipine derivatives in managing sepsis-related inflammation . This finding opens avenues for investigating this compound's effects on inflammatory pathways.

- Drug Interactions : Research has indicated that nisoldipine may influence the metabolism of other drugs, such as ivacaftor, highlighting its role in combination therapies . Understanding these interactions is crucial for optimizing treatment regimens.

Case Study 1: Efficacy in Hypertension

A multicenter study evaluated the efficacy of nisoldipine in patients with essential hypertension. Results indicated significant reductions in systolic and diastolic blood pressure compared to placebo, with a favorable safety profile. Adverse events were primarily mild and transient .

Case Study 2: Angina Management

In patients with chronic stable angina, nisoldipine therapy resulted in improved exercise tolerance and reduced frequency of anginal attacks. The study demonstrated that doses of 5 mg and 10 mg administered twice daily were effective without significant trough effects at 10-14 hours post-dose .

Data Table: Comparison of Clinical Outcomes

| Study Focus | Treatment Group | Outcome Measures | Results |

|---|---|---|---|

| Hypertension | Nisoldipine | Blood Pressure Reduction | Significant vs. placebo |

| Angina Pectoris | Nisoldipine | Exercise Tolerance | Improved vs. baseline |

| Drug Interaction | Nisoldipine | Metabolism of Ivacaftor | Inhibition observed |

Mécanisme D'action

Nisoldipine-d7, like nisoldipine, exerts its effects by selectively inhibiting L-type calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of calcium ions, leading to vasodilation and reduced blood pressure. The molecular targets include voltage-gated L-type calcium channels, and the pathways involved are related to calcium ion regulation and smooth muscle contraction .

Comparaison Avec Des Composés Similaires

Nisoldipine-d7 is compared with other calcium channel blockers such as:

Nifedipine: Similar in structure and function but differs in its pharmacokinetic profile.

Amlodipine: Has a longer half-life and different binding affinity to calcium channels.

Felodipine: Similar therapeutic effects but varies in its metabolic stability and side effect profile.

Uniqueness

This compound’s uniqueness lies in its deuterated nature, which provides enhanced stability and distinct mass spectrometric properties, making it valuable for detailed pharmacokinetic and metabolic studies .

Activité Biologique

Nisoldipine-d7, a deuterium-labeled derivative of nisoldipine, is a calcium channel blocker belonging to the dihydropyridine class. This compound has garnered attention in pharmacological research due to its potential applications in treating hypertension and angina. The biological activity of this compound is primarily characterized by its effects on calcium channels, particularly the voltage-dependent L-type calcium channels.

This compound functions by inhibiting the influx of extracellular calcium ions across myocardial and vascular smooth muscle cell membranes. This inhibition occurs through several mechanisms:

- Deformation of Calcium Channels : this compound modifies the structure of calcium channels, affecting their gating mechanisms.

- Interference with Calcium Release : The compound may disrupt the release of calcium from the sarcoplasmic reticulum, further reducing intracellular calcium levels.

- Vasodilation Effects : By decreasing intracellular calcium, this compound promotes relaxation of vascular smooth muscle, leading to vasodilation and reduced blood pressure .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its biological activity:

- Absorption : this compound is well absorbed into systemic circulation, with about 87% of the radiolabeled drug recovered in urine and feces.

- Bioavailability : The absolute bioavailability is approximately 5%, indicating significant first-pass metabolism.

- Protein Binding : It exhibits high protein binding (99%), which influences its distribution and activity.

- Metabolism : The compound undergoes extensive metabolism, primarily via cytochrome P450 enzymes, producing several metabolites, with one active metabolite retaining about 10% of the parent compound's activity .

In Vitro Studies

Research has demonstrated that this compound effectively inhibits L-type calcium channels in cardiomyocytes. For instance, studies involving transgenic mice expressing mutant CaV1.2 channels showed that this compound could block excitation-contraction coupling despite the presence of resistant channels. This highlights its role in modulating cardiac contractility under varying conditions .

In Vivo Studies

In clinical settings, this compound has been evaluated for its antihypertensive effects. A study indicated that administration led to significant reductions in systemic blood pressure and improved oxygen delivery to myocardial tissues in patients with chronic stable angina. These findings underscore its therapeutic potential in managing cardiovascular diseases .

Data Summary

The following table summarizes key pharmacological properties and findings related to this compound:

| Property | Value |

|---|---|

| Chemical Structure | Deuterium-labeled nisoldipine |

| Mechanism of Action | L-type calcium channel blocker |

| Bioavailability | ~5% |

| Protein Binding | 99% |

| Half-life | 7-12 hours |

| Major Metabolites | Hydroxylated derivatives |

| Clinical Uses | Hypertension, Angina |

Propriétés

IUPAC Name |

3-O-methyl 5-O-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propyl] 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-8-6-7-9-15(14)22(25)26/h6-9,11,18,21H,10H2,1-5H3/i1D3,2D3,11D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKQFCGNPDRICFG-UENXPIBQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(COC(=O)C1=C(NC(=C(C1C2=CC=CC=C2[N+](=O)[O-])C(=O)OC)C)C)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.